molecular formula C13H15N3O4 B11808101 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylicacid

1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11808101
M. Wt: 277.28 g/mol
InChI Key: NBUIOFATZODTGI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with ethylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with sodium azide to form the triazole ring.

    Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide to yield the final product.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

    1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Known for its anticancer properties.

    2,5-Dimethoxyphenylisopropylamine: A psychoactive compound with serotonergic activity.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

The uniqueness of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C13H15N3O4/c1-4-9-12(13(17)18)14-15-16(9)10-7-8(19-2)5-6-11(10)20-3/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

NBUIOFATZODTGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

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